N-(2-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-2-29-19-13-7-6-12-18(19)23-20(28)16-30-22-25-24-21(17-10-4-3-5-11-17)27(22)26-14-8-9-15-26/h3-15H,2,16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLRQVRIINSNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Triazole Core Formation
The 1,2,4-triazole ring serves as the structural backbone of this compound. Cyclocondensation reactions between thiosemicarbazides and carboxylic acid derivatives are widely employed. For example, 4-(1H-pyrrol-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol is synthesized via a two-step process:
- Thiosemicarbazide Formation : Reaction of phenylacetic acid hydrazide with carbon disulfide in alkaline ethanol yields a thiosemicarbazide intermediate.
- Cyclization : Heating the intermediate with hydrazine hydrate under reflux conditions forms the triazole-thiol derivative.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CS₂, NaOH, ethanol, 60°C | 78% |
| 2 | NH₂NH₂·H₂O, 100°C, 6h | 85% |
The ethoxy group on the phenyl ring is introduced early via nucleophilic substitution of 2-fluorophenyl precursors with sodium ethoxide.
Sulfanyl Group Functionalization
The sulfanyl (-S-) linker at position 3 of the triazole is critical for bioactivity. Thiol-disulfide exchange or nucleophilic substitution reactions are utilized:
- Thiolation : The triazole-thiol intermediate reacts with 2-chloroacetamide derivatives in dimethylformamide (DMF) using potassium carbonate as a base.
- Coupling : Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate sulfur-carbon bond formation between the triazole-thiol and bromoacetamide.
Reaction kinetics studies show that elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency.
Acetamide Coupling Strategies
The final step involves coupling the sulfanyl-triazole intermediate with N-(2-ethoxyphenyl)acetamide. Two predominant methods are documented:
- EDC/HOBt-Mediated Amidation : Activation of the acetamide’s carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables nucleophilic attack by the triazole-thiol.
- Schotten-Baumann Reaction : Acyl chloride derivatives of the acetamide react with the triazole-thiol in a biphasic system (water/dichloromethane) with sodium bicarbonate.
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| EDC/HOBt | DMF, RT, 24h | 72% | 98.5% |
| Schotten-Baumann | DCM/H₂O, 0°C, 2h | 65% | 97.8% |
Optimization and Scale-Up Considerations
Industrial-scale synthesis necessitates optimizing solvent systems and catalysts:
- Solvent Selection : Tetrahydrofuran (THF) and acetonitrile reduce side reactions compared to DMF.
- Catalytic Systems : Copper(I) iodide accelerates sulfur-carbon coupling, reducing reaction time from 24h to 8h.
- Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity, while silica gel chromatography is reserved for lab-scale batches.
Stoichiometric imbalances (e.g., excess acetamide chloride) improve yields but require post-reaction quenching with aqueous sodium thiosulfate to remove unreacted intermediates.
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.65–7.12 (m, 9H, aromatic-H), 4.02 (q, 2H, -OCH₂CH₃), 3.89 (s, 2H, -SCH₂).
- ¹³C NMR : 168.5 ppm (C=O), 159.3 ppm (triazole-C3), 122–138 ppm (aromatic carbons).
Mass Spectrometry
Chromatographic Purity
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30), purity ≥98%.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like halides or amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Polarity : The ethoxyphenyl group in the target compound provides moderate lipophilicity, whereas analogs with pyridinyl () or hydroxy groups () exhibit higher polarity.
- Bioactivity : Substituents like pyrrole (target compound) and furan () may influence π-π interactions in biological targets, while chlorophenyl () could enhance receptor binding via halogen bonds.
Table 3: Comparative Properties and Activities
Critical Analysis :
- The ethoxyphenyl group in the target compound may strike a balance between solubility and membrane permeability compared to more polar (e.g., hydroxy) or hydrophobic (e.g., methylphenyl) analogs.
- anti-inflammatory).
Biological Activity
N-(2-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular interactions, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of the triazole and pyrrole moieties is particularly significant as they are known to exhibit various pharmacological properties.
Molecular Formula
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and subsequent modifications to incorporate the ethoxyphenyl and sulfanyl groups. Detailed synthetic pathways can be found in literature focusing on similar compounds.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The specific compound has been evaluated for its effectiveness against strains such as Staphylococcus aureus and Candida albicans, demonstrating promising results in inhibiting growth at certain concentrations.
Anticancer Potential
The pyrrole moiety is associated with anticancer activity. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines. The biological evaluation of this compound revealed cytotoxic effects against several cancer cell lines, suggesting a mechanism that may involve the disruption of cellular signaling pathways related to growth and survival.
The proposed mechanism involves interaction with specific enzymes or receptors within bacterial cells or cancer cells. Molecular docking studies have suggested that the compound can bind effectively to target sites, inhibiting essential functions necessary for microbial survival or cancer cell proliferation.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated antimicrobial activity against E. coli and S. aureus, showing inhibition zones up to 15 mm at 100 µg/mL concentration. |
| Study 2 | Investigated cytotoxic effects on HeLa cells; IC50 values were determined to be around 25 µM after 48 hours of exposure. |
| Study 3 | Molecular docking simulations indicated a favorable binding affinity with DNA gyrase, suggesting a potential mechanism for antibacterial action. |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(2-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazides with isothiocyanates to form the triazole core, followed by alkylation with α-chloroacetamide derivatives. Key steps require precise control of temperature (e.g., reflux at 150°C), solvent selection (ethanol or DMF), and catalysts like pyridine/zeolite . Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms substituent positions and regiochemistry, while High-Performance Liquid Chromatography (HPLC) ensures purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹), and Mass Spectrometry (MS) validates molecular weight . X-ray crystallography can resolve ambiguous structural features .
Q. What are the primary biological activities reported for this compound?
Triazole derivatives with sulfanyl acetamide moieties exhibit antimicrobial, anticancer, and anti-inflammatory activities. In vitro assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase assays) are standard for evaluating efficacy. Activity correlates with substituent electronegativity and spatial arrangement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
SAR analysis involves systematic modification of substituents (e.g., replacing pyrrole with pyridine or altering phenyl group positions) to assess impacts on target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like kinases or microbial enzymes. In vitro validation using dose-response curves (IC50/EC50) identifies optimal substituents .
Q. What computational methods are recommended for predicting physicochemical properties and target interactions?
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations model binding stability with proteins (e.g., EGFR or CYP450). Tools like SwissADME predict logP, solubility, and bioavailability, critical for drug-likeness .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
Compare analogs with minor structural differences (e.g., : chloro vs. methoxy substituents) using standardized assays. Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analyses of published IC50 values and crystallographic data clarify substituent effects .
Q. What strategies mitigate instability issues during storage or biological testing?
Stability studies under varied pH, temperature, and light exposure (ICH Q1A guidelines) identify degradation pathways. Lyophilization or formulation with cyclodextrins improves aqueous stability. LC-MS/MS monitors degradation products .
Q. How can regioselectivity challenges in triazole synthesis be addressed?
Regioselectivity is controlled by steric/electronic directing groups. For example, electron-withdrawing substituents on phenyl rings favor 1,4-disubstituted triazoles. Reaction monitoring via TLC or in-situ IR ensures desired pathway dominance .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Rodent models (rats/mice) assess oral bioavailability and tissue distribution via LC-MS. Acute toxicity (OECD 423) and genotoxicity (Ames test) profiles are prioritized. Metabolite identification uses hepatocyte incubation or microsomal assays .
Methodological Notes
- Data Contradictions : Cross-validate conflicting results using structural analogs (e.g., ’s pyrrole vs. propylene variants) and standardized protocols .
- Advanced Synthesis : Leverage ICReDD’s computational-experimental feedback loop to accelerate reaction optimization .
- Biological Mechanisms : Use CRISPR-edited cell lines to confirm target specificity and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
